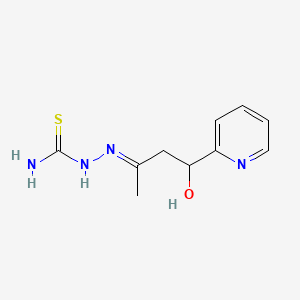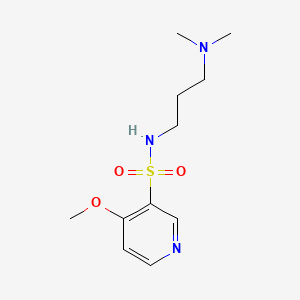
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- is a chemical compound that belongs to the class of pyridinesulfonamides
Méthodes De Préparation
The synthesis of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- typically involves the reaction of 4-substituted pyridine-3-sulfonamides with appropriate reagents under specific conditions. One common method involves the reaction of 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells.
Comparaison Avec Des Composés Similaires
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- can be compared with other similar compounds, such as N-[3-(dimethylamino)propyl]-4-ethoxy-3-pyridinesulfonamide . While both compounds share a similar core structure, the presence of different substituents (methoxy vs. ethoxy) can lead to variations in their biological activities and applications. The unique properties of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
138761-22-5 |
|---|---|
Formule moléculaire |
C11H19N3O3S |
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C11H19N3O3S/c1-14(2)8-4-6-13-18(15,16)11-9-12-7-5-10(11)17-3/h5,7,9,13H,4,6,8H2,1-3H3 |
Clé InChI |
KOLKIBBJBCIELV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNS(=O)(=O)C1=C(C=CN=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



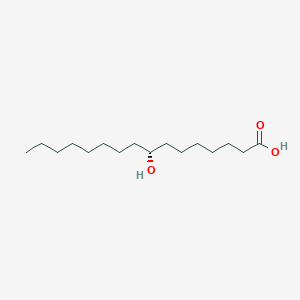

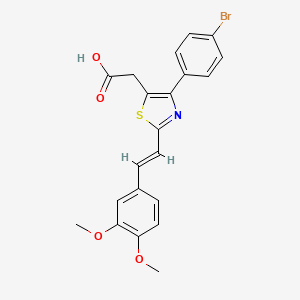
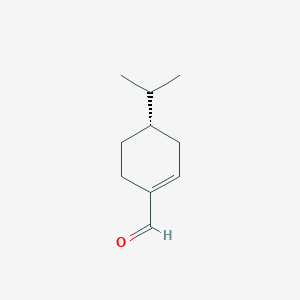
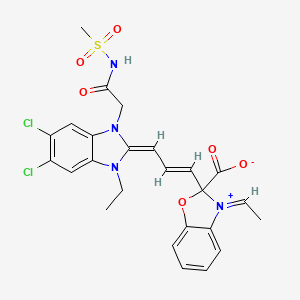

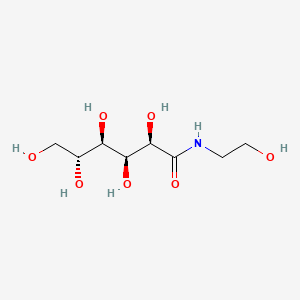
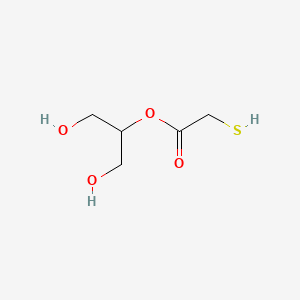
![N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12738751.png)

